molecular formula C22H20N4O4S B2955768 7-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242902-90-4

7-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2955768
CAS RN: 1242902-90-4
M. Wt: 436.49
InChI Key: VTATXQNSPQSUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality 7-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, revealing the antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates the utility of related [1,2,4]triazolo compounds in developing potential antimicrobial agents (Reddy et al., 2013).

Anticoronavirus and Antitumoral Activity

Another study discovered derivatives of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones with promising in vitro anticoronavirus and antitumoral activities, showcasing the potential of these compounds in antiviral and cancer therapy research (Jilloju et al., 2021).

Antagonists for Human Receptors

Research identified the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold as a versatile platform for developing adenosine human receptor antagonists, with certain derivatives showing nanomolar affinity. This highlights the potential for designing receptor-targeted therapies using such heterocyclic scaffolds (Falsini et al., 2017).

Antimicrobial Agents

A study on the synthesis and structure-activity relationship of thiophene-based heterocycles, including [1,2,4]triazolo[1,5-α]pyrimidine and 1,2,4-triazolo[3,4-c][1,2,4]triazine derivatives, showed potent antimicrobial properties against fungi, suggesting the role of these compounds in addressing microbial resistance (Mabkhot et al., 2016).

properties

IUPAC Name

7-(4-ethoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-3-30-18-10-6-16(7-11-18)25-12-13-26-20(21(25)28)23-24-22(26)31-14-19(27)15-4-8-17(29-2)9-5-15/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTATXQNSPQSUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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